1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one
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Overview
Description
1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure that imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one typically involves a multi-step process. One common method includes the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of metal-catalyzed cascade cyclization has been reported to be effective in producing high yields of spiro compounds. This method involves the use of metal catalysts to facilitate the cyclization reaction, leading to the formation of the spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in tumor growth.
Materials Science: Its unique spirocyclic structure makes it a candidate for use in the development of novel materials with specific mechanical and thermal properties.
Biology: The compound can be used as a probe to study biological processes involving spirocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as carbonic anhydrase isozymes, which are involved in tumor formation . The inhibition of these enzymes disrupts cellular processes, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
8-Butyryl-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane: This compound has a similar structure but with a fluorine atom, which may impart different chemical properties.
8-Butyryl-4-[(4-chlorophenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane: The presence of a chlorine atom in this compound can affect its reactivity and biological activity.
Uniqueness
1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]butan-1-one is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-3-4-17(21)19-11-9-18(10-12-19)20(13-14-24-18)25(22,23)16-7-5-15(2)6-8-16/h5-8H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDYWKLQFYYNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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